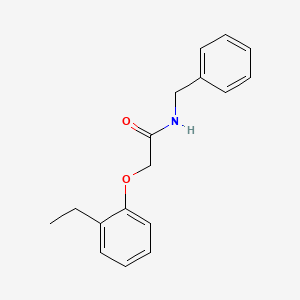

N-benzyl-2-(2-ethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

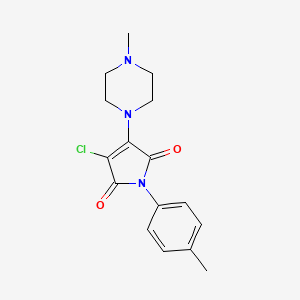

N-benzyl-2-(2-ethylphenoxy)acetamide, also known as BPEA, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. It belongs to the class of amides and has a molecular formula of C20H23NO2. BPEA has been shown to possess various biological activities and has been the subject of several scientific studies.

Scientific Research Applications

Chemoselective Acetylation in Synthesis

N-benzyl-2-(2-ethylphenoxy)acetamide derivatives serve as intermediates in the synthesis of various compounds. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, demonstrates the role of similar compounds in facilitating selective reactions for antimalarial drug synthesis (Magadum & Yadav, 2018).

Degradation and Toxicity Studies

Investigations into the degradation pathways and toxicity of related compounds, such as acetaminophen, help understand the environmental impact and safety of pharmaceuticals. Studies on acetaminophen by-products during the electro-Fenton process reveal insights into the transformation products and their toxicity, aiding in the assessment of environmental risks (Le et al., 2017).

Antimicrobial Evaluation

Research on novel imines and thiazolidinones derived from similar compounds underscores their antimicrobial potential. The synthesis and evaluation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide derivatives for antibacterial and antifungal activities exemplify the application in developing new antimicrobial agents (Fuloria et al., 2009).

Photocatalytic Degradation Studies

The photocatalytic degradation of related analgesic drugs, such as acetaminophen, using TiO2 nanoparticles, illustrates the application in environmental chemistry for water treatment and pollution mitigation (Jallouli et al., 2017).

Solubility Measurements

Studies on the solubilities of active pharmaceutical ingredients, including those structurally similar to this compound, highlight their importance in pharmaceutical development for optimizing drug formulation and delivery (Hahnenkamp et al., 2010).

Anticancer, Anti-inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities demonstrate the potential therapeutic applications of these compounds (Rani et al., 2014).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of “N-benzyl-2-(2-ethylphenoxy)acetamide”. If it has any biological activity, it could be due to interactions of the benzene rings, the ether oxygen, or the acetamide group with biological targets .

Future Directions

Future research on “N-benzyl-2-(2-ethylphenoxy)acetamide” could involve synthesizing the compound and studying its physical and chemical properties, as well as any potential biological activity. It could also be interesting to investigate any potential applications, for example in medicinal chemistry .

properties

IUPAC Name |

N-benzyl-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-15-10-6-7-11-16(15)20-13-17(19)18-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPATZJOSZQAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)

![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)

![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)

![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B5600269.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)

![2-[(phenoxycarbonyl)amino]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5600294.png)

![N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600300.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine](/img/structure/B5600314.png)

![3-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5600319.png)